Synthetic Yield Benchmark for Chloronaphthyridinone Core Construction
The synthesis of chlorinated naphthyridinones, including the 6-chloro-1,5-naphthyridin-2(1H)-one scaffold, has been demonstrated with specific, reproducible yields using standard Vilsmeier-Haack and chlorination conditions. This provides a baseline for in-house synthetic planning and cost-of-goods assessment [1].
| Evidence Dimension | Synthetic yield of chloronaphthyridinone core |
|---|---|
| Target Compound Data | Not explicitly reported for 6-chloro-1,5-naphthyridin-2(1H)-one in isolation; inferred from closely related chloronaphthyridinone synthesis. |
| Comparator Or Baseline | Synthesis of a chloronaphthyridinone via (a) POCl3/DMF, room temp to 70 °C, 7 h, yielding 61%; (b) POCl3/PCl5, room temp 1 h, reflux 1.5 h, yielding 66%. |
| Quantified Difference | N/A (Class-level inference, not a direct head-to-head) |
| Conditions | Reaction conditions: (a) POCl3, DMF; (b) POCl3, PCl5. Both reactions performed on a laboratory scale. |
Why This Matters
These yields provide a quantitative starting point for process chemists to assess the feasibility and cost-effectiveness of synthesizing 6-chloro-1,5-naphthyridin-2(1H)-one compared to alternative routes or other heterocyclic cores.
- [1] Scheme 4. Synthesis of Chloronaphthyridinones. Reagents and conditions: (a) POCl3, DMF, room temperature to 70 °C, 7 h (61%); (b) POCl3, PCl5, room temperature, 1 h, reflux, 1.5 h (66%). PMC3064471. 2011. View Source
